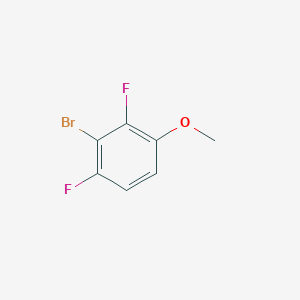

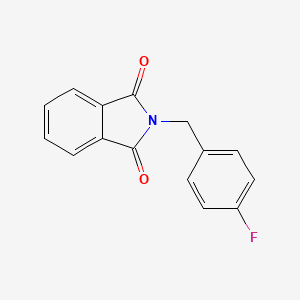

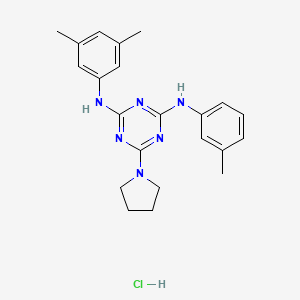

![molecular formula C14H10BrNO6S B2528572 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid CAS No. 37088-38-3](/img/structure/B2528572.png)

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can involve various steps, including bromination, carbonylation, and functional group transformations. For instance, the paper titled "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid" describes a six-step synthesis process starting from dimethyl terephthalate, which includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This process could potentially be adapted for the synthesis of 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid by incorporating steps for the introduction of the sulfamoyl group and the second carboxylic acid function.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives can be elucidated using techniques such as X-ray crystallography. For example, the paper "Crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid" provides insights into the crystal structure of a dichlorophenylcarbamoyl benzoic acid, showing that the carboxylic acid group lies in the plane of the attached benzene ring and forms hydrogen-bonded cyclic dimers . Similar structural features might be expected for 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid, with potential intramolecular and intermolecular hydrogen bonding.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. The paper "Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate" discusses the derivatization of carboxylic acids for spectrophotometric detection, which involves the reaction of carboxylate salts with an alkylating agent . This suggests that the carboxylic acid groups in 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid could undergo similar reactions, potentially affecting its reactivity in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be determined through various analytical techniques. The paper "Synthesis, Characterization and Biological Activity Studies of Cadmium (II) Complex Derived from Azo Ligand 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid" describes the use of techniques such as NMR, FT-IR, UV-Vis, and XRD to characterize the structure and properties of a brominated azo benzoic acid derivative and its metal complex . These techniques could be applied to 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid to determine its solubility, melting point, and other relevant physical properties, as well as to confirm its molecular structure.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Treatment of Pollutants

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and effects of such compounds. Microbial degradation pathways, defluorination potential, and novel degradation intermediates of polyfluoroalkyl and perfluoroalkyl chemicals are essential for evaluating environmental impacts (Liu & Avendaño, 2013).

Antioxidant, Antimicrobial, and Cytotoxic Activity

The structure-related bioactivity of carboxylic acids has been investigated, revealing that structural differences significantly influence their antioxidant, antimicrobial, and cytotoxic activities. This study underscores the importance of structural analysis in determining the biological activity of compounds (Godlewska-Żyłkiewicz et al., 2020).

Bioaccumulation and Environmental Persistence

A critical review of perfluorinated acids, including carboxylates and sulfonates, addresses their bioaccumulation potential, comparing them with regulatory criteria and persistent lipophilic compounds. This research provides insights into the environmental behavior and regulation of persistent pollutants (Conder et al., 2008).

Sulfur Chemistry in Acid Gas Treatment

Advancements in sulfur chemistry for treating acid gases suggest the importance of understanding the chemistry and kinetics of sulfur compounds in environmental and industrial processes. The study reviews the treatment of acid gases and the role of sulfur chemistry in improving the efficiency and quality of sulfur recovery (Gupta et al., 2016).

Pharmacokinetics and Toxicology

The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including those with benzofuran structures, have been reviewed to understand their health risks better. This research emphasizes the need for detailed toxicological studies to evaluate the safety of such compounds (Nugteren-van Lonkhuyzen et al., 2015).

Eigenschaften

IUPAC Name |

2-bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAONMNLMUJUFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

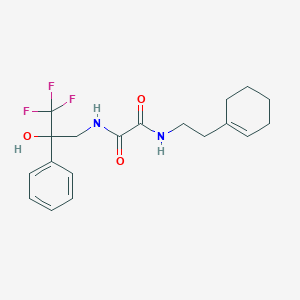

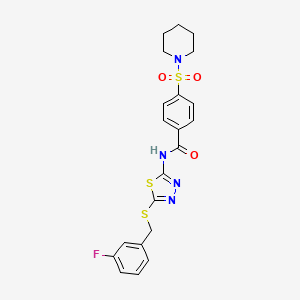

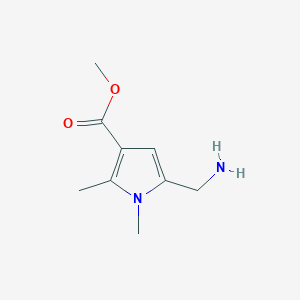

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)

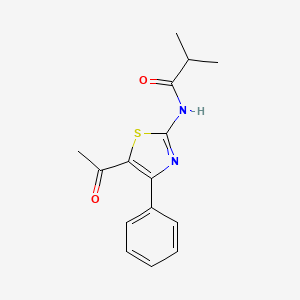

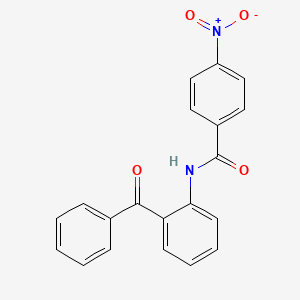

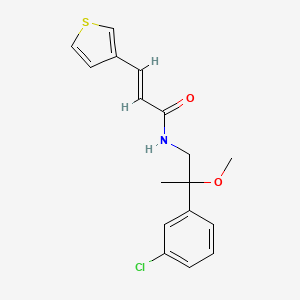

![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)

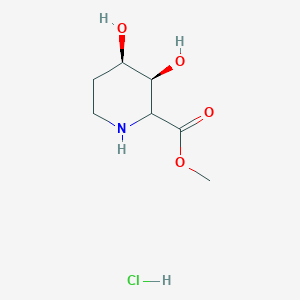

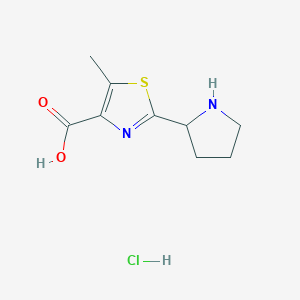

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2528512.png)